Product packaging for 2-Amino-3-(4-hydroxyphenyl)propanamide(Cat. No.:)

2-Amino-3-(4-hydroxyphenyl)propanamide

Cat. No.: B13318826
M. Wt: 180.20 g/mol
InChI Key: PQFMNVGMJJMLAE-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxyphenyl)propanamide, more commonly known as L-Tyrosinamide or L-Tyrosine amide, is a derivative of the amino acid L-tyrosine with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is a key building block in chemical biology and pharmaceutical research, serving as a precursor in organic synthesis and a core structure in peptidomimetics . Its primary research value lies in its interactions with specific biological targets; it has been identified to interact with Pro-neuropeptide Y and Serine hydrolase BPHL in humans, making it a compound of interest for metabolic and neurological studies . The amide modification of the carboxyl group makes it a valuable tool for studying enzyme mechanisms and for the development of prodrugs, as related serine hydrolases are known to catalyze the hydrolytic activation of amino acid ester prodrugs of nucleoside analogs . This compound is offered with a purity of 95% and has a melting point of 153-154 °C . It is supplied for laboratory research applications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B13318826 2-Amino-3-(4-hydroxyphenyl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMNVGMJJMLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863476
Record name CERAPP_31599
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualization Within Amino Acid Derivatives and Peptide Chemistry Research

As a derivative of L-tyrosine, 2-Amino-3-(4-hydroxyphenyl)propanamide belongs to a broad class of organic compounds known as tyrosine and derivatives. drugbank.com These are compounds containing the tyrosine scaffold or a derivative resulting from reactions at the amino group, the carboxy group, or through substitution on the aromatic ring. drugbank.com The defining feature of L-Tyrosinamide is the amidation of the carboxyl group of L-tyrosine, a modification that has profound implications in peptide chemistry. nih.govnih.gov

In the broader context of peptide synthesis, L-Tyrosinamide serves as a valuable building block. Peptides with a C-terminal amide are typically synthesized on solid-phase resins that are specifically designed to yield an amide upon cleavage. peptide.com The incorporation of L-Tyrosinamide allows for the creation of peptide fragments that can be used in solution-phase ligation strategies to construct larger, more complex peptides.

Overview of Foundational Research Areas for 2 Amino 3 4 Hydroxyphenyl Propanamide Studies

Strategies for the Synthesis of this compound

The conversion of L-tyrosine into L-tyrosinamide involves the transformation of the carboxylic acid functional group into a primary amide. This can be achieved through several synthetic pathways, including non-enzymatic chemical routes and enzymatic approaches.

Non-enzymatic synthesis of L-tyrosinamide from L-tyrosine requires a multi-step chemical process. A primary challenge in this synthesis is the presence of multiple reactive functional groups on the L-tyrosine molecule (amino group, carboxyl group, and phenolic hydroxyl group), which necessitates the use of protecting groups to ensure regioselectivity.

A plausible synthetic route involves the following key steps:

N-Protection: The α-amino group of L-tyrosine must first be protected to prevent it from reacting during the carboxyl group activation step. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are suitable for this purpose.

Carboxyl Group Activation: The carboxylic acid is converted into a more reactive intermediate. A common method for this activation is the reaction with thionyl chloride (SOCl₂) to form an acyl chloride. This approach has been proven effective for the synthesis of similar structures like 3-(4-hydroxyphenyl)propanamide (B1256929) from p-hydroxyphenylpropionic acid. google.com

Amidation: The activated acyl chloride is then reacted with an ammonia source, such as aqueous ammonia, to form the primary amide.

Deprotection: The final step involves the removal of the N-protecting group to yield the final product, this compound.

This strategy provides a controlled and high-yield pathway to the target compound, avoiding polymerization and other side reactions.

Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. Enzymes are widely used for the production and derivatization of L-tyrosine. researchgate.netresearchgate.net For instance, enzymes such as tyrosine phenol-lyase (also known as beta-tyrosinase) are utilized in the synthesis of L-tyrosine and related amino acids from precursors like pyruvate, ammonia, and phenol. researchgate.netnih.gov

However, the direct enzymatic conversion of the carboxyl group of L-tyrosine to its corresponding amide (L-tyrosinamide) is not extensively documented in current literature. While enzymatic cascades have been developed for creating various L-tyrosine derivatives, a specific enzyme or multi-enzyme system dedicated to this amidation reaction remains a subject for further research. researchgate.net The development of such a biocatalyst could provide a more sustainable and efficient one-step process for L-tyrosinamide production.

Direct amidation techniques aim to form the amide bond without isolating an activated intermediate like an acyl chloride. These methods typically rely on the use of coupling agents. For the synthesis of L-tyrosinamide, an N-protected L-tyrosine would be reacted with an ammonia source in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A comparative synthesis for 3-(4-hydroxyphenyl)propanamide highlights the replacement of a DCC-based system with a thionyl chloride and ammonia water system to improve yield and simplify post-reaction purification. google.com This suggests that while direct coupling is feasible, activation-based methods may be more efficient for this class of compounds.

Table 1: Comparison of Synthetic Strategies for L-Tyrosinamide

StrategyKey Reagents/ComponentsPrimary AdvantagesKey Challenges
Non-Enzymatic (Acyl Chloride)L-Tyrosine, Protecting Groups (e.g., Boc), Thionyl Chloride, AmmoniaHigh yield, well-established methodology. google.comRequires multiple steps (protection/deprotection), use of harsh reagents.
Enzymatic SynthesisL-Tyrosine, Specific Amidase/Ligase (Hypothetical)High specificity, mild reaction conditions, environmentally friendly. researchgate.netSpecific enzyme for direct amidation of L-tyrosine is not well-documented. researchgate.netnih.gov
Direct Amidation (Coupling Agents)N-Protected L-Tyrosine, Coupling Agents (e.g., DCC, EDC), AmmoniaFewer steps compared to acyl chloride route.Byproduct removal can be challenging (e.g., DCU from DCC). google.com

Synthesis and Characterization of this compound Derivatives

The functional groups of this compound serve as points for further chemical modification. Derivatization, particularly at the α-amino group, can alter the molecule's physicochemical properties and biological activity.

The synthesis of N-acetyl-L-tyrosinamide involves the selective acetylation of the α-amino group of L-tyrosinamide. cymitquimica.comscbt.com This modification can enhance the molecule's stability and solubility. cymitquimica.com The synthesis is typically a two-stage process:

Synthesis of L-Tyrosinamide: The starting material, L-tyrosinamide, is first synthesized using one of the methods described in section 2.1.

N-Acetylation: The free amino group of L-tyrosinamide is then acetylated. This reaction is commonly performed using an acylating agent such as acetic anhydride (B1165640) in an aqueous medium. google.com The reaction conditions, including temperature and pH, must be carefully controlled to ensure selective N-acetylation without affecting the phenolic hydroxyl group. Patents describing the synthesis of the related compound N-acetyl-L-tyrosine often utilize acetic anhydride under aqueous or alkaline conditions, which could be adapted for this synthesis. google.comgoogle.com

The final product, (2S)-2-Acetamido-3-(4-hydroxyphenyl)propanamide, is a white to off-white crystalline powder. cymitquimica.com Characterization of the compound would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to verify the presence of the acetyl group and the integrity of the molecular structure.

Table 2: Key Properties of N-Acetyl-L-tyrosinamide

PropertyValueReference
CAS Number1948-71-6 scbt.com
Molecular FormulaC₁₁H₁₄N₂O₃ scbt.com
Molecular Weight222.24 g/mol scbt.com
AppearanceWhite to off-white crystalline powder cymitquimica.com
Common SynonymsAc-L-Tyr-NH2, N-acetyltyrosylamide scbt.com

The synthesis of conjugates linking serotonin (B10506) to a tyrosinamide backbone is a complex process that aims to combine the structural features of both molecules. Serotonin itself is synthesized in biological systems from L-tryptophan via hydroxylation and decarboxylation reactions. mdpi.comsigmaaldrich.com The chemical synthesis of a conjugate would involve forming a stable covalent bond between serotonin and L-tyrosinamide.

Detailed methodologies for the specific synthesis of modified serotonin-tyrosinamide conjugates are not prominently available in the reviewed scientific literature. Hypothetically, such a synthesis would require highly selective reactions to link the two molecules, possibly through the phenolic hydroxyl group of tyrosinamide or by creating a linker that attaches to the aromatic ring or amino group, all while protecting other reactive sites on both molecules. The development of such synthetic routes remains an area for future exploration.

Lipophilic Prodrug Analogue Synthesis

The synthesis of lipophilic prodrugs from hydrophilic compounds like this compound is a key strategy to enhance drug delivery across biological membranes. nih.gov This approach involves the chemical modification of the parent drug with a lipophilic pro-moiety, which can improve absorption and in vivo stability. nih.gov A common method for creating these prodrugs is through esterification, linking dietary fatty acids of varying hydrocarbon chain lengths to the parent molecule. nih.gov

For instance, in the development of oral chemotherapy agents, lipophilic prodrugs of SN38 (7-ethyl-10-hydroxy camptothecin) were synthesized by esterification at its C10 and/or C20 positions. This modification led to a significant increase in solubility in lipid excipients (up to 444-fold) and a reduction in cytotoxicity compared to the parent drug. nih.gov The stability of these prodrugs can be tailored; they remain stable in simulated gastric fluids but hydrolyze at different rates in simulated intestinal fluids, depending on the alkyl chain length. nih.gov This controlled release mechanism is crucial for effective drug delivery. nih.govnih.gov Such strategies can be applied to tyrosinamide to improve its pharmacokinetic profile by masking its polar amino and amide groups.

Table 1: Effects of Lipophilic Prodrug Modification on SN38

Prodrug ModificationKey FindingReference
Esterification with dietary fatty acidsIncreased solubility in long-chain triglycerides by up to 444-fold. nih.gov
Varying alkyl chain lengthControlled rates of hydrolysis in simulated intestinal fluids (t1/2 < 5 min to > 2 h). nih.gov
SN38-undecanoate (C20)Identified as an optimal prodrug based on stability and reconversion studies. nih.gov
General lipophilic derivatizationCan significantly elevate drug diffusion across absorptive membranes. nih.gov

Glycopeptide and Oligosaccharide Conjugates Synthesis

The conjugation of peptides and oligosaccharides is a vital area of research for developing vaccines, studying immunological processes, and targeting specific cell types. nih.govrsc.org Synthetic strategies for creating glycopeptides from structures like tyrosinamide generally fall into three categories: total chemical synthesis, chemoenzymatic synthesis, and conjugation-based approaches that create non-natural linkages. nih.govresearchgate.net

Tyrosinamide itself has been used to facilitate the preparative purification of N-linked oligosaccharides from various glycoproteins. nih.gov This process involves derivatizing the oligosaccharides with tyrosinamide, which aids in their separation and analysis. nih.gov These tyrosinamide-oligosaccharide conjugates have found broad utility in glycobiology research, serving as receptor probes and analytical standards. nih.gov

Enzymatic methods have also proven effective. For example, a tyrosinase enzyme from Agaricus bisporus can site-selectively oxidize unique tyrosine residues at the C-termini of nanobodies to reactive o-quinones. nih.gov These intermediates then rapidly react with nucleophilic residues on cell surfaces to form nanobody-cell conjugates, a technique with applications in targeted immunotherapy. nih.gov A similar enzymatic or chemical ligation strategy could be employed to conjugate oligosaccharides to the phenolic ring or other functionalities of tyrosinamide.

Furthermore, chemoselective ligation strategies allow for the convergent assembly of complex structures. One such method involves the conjugate addition of oligosaccharide thiolates to peptides containing dehydroalanine, yielding S-linked glycopeptides. researchgate.net

Hydroxamic Acid Derivatives Synthesis

Hydroxamic acid derivatives are a significant class of compounds known for their ability to chelate metal ions, making them potent inhibitors of metalloenzymes like histone deacetylases (HDACs) and tyrosinase. nih.govmdpi.comunimi.it The synthesis of the hydroxamic acid derivative of tyrosine, (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide, involves converting the carboxylic acid moiety of tyrosine into a hydroxamate group (-CONHOH).

A common and straightforward synthetic route is the coupling of an activated carboxylic acid with hydroxylamine (B1172632). nih.gov Carboxylic acids can be activated using reagents like cyanuric chloride, followed by reaction with hydroxylamine to produce the desired hydroxamic acid in high yield. nih.gov Solid-phase synthesis offers a streamlined approach, where a solid substrate with attached hydroxylamine groups serves as the starting point for sequential reactions, followed by cleavage to release the final product. google.comgoogle.com

Table 2: Synthetic Methods for Hydroxamic Acid Derivatives

Starting Material/MethodDescriptionKey FeaturesReference
Activated Carboxylic AcidsCoupling of activated carboxylic acid derivatives (e.g., using cyanuric chloride) with hydroxylamine.Simple, mild, one-pot reaction with excellent yields for enantiopure products. nih.gov
Solid-Phase SynthesisReaction on a solid substrate presenting hydroxylamine groups, followed by further reactions and cleavage.Simplifies synthesis and purification; applicable for creating combinatorial libraries. google.comgoogle.com
Ester DerivativesDirect reaction of esters with aqueous hydroxylamine, sometimes catalyzed by KCN.Used for synthesizing potent and selective HDAC inhibitors like HPOB. nih.gov

The resulting tyrosine hydroxamic acid is a single enantiomer, (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide, which has the systematic IUPAC name reflecting its stereochemistry. nih.gov

Chlorambucil-Tyrosinamide Conjugates for Biological Probing

Conjugating cytotoxic agents like chlorambucil (B1668637) to amino acids or their derivatives is a strategy to enhance drug targeting and efficacy. nih.govsynthesisresearchgroup.org A series of D- and L-tyrosine-chlorambucil analogues have been synthesized as potential anticancer drugs. nih.gov These syntheses involve efficient modifications of the tyrosine starting material to link it with chlorambucil, often via a spacer chain. nih.gov The stereochemistry of the tyrosine moiety and the length of the spacer have been shown to influence the anticancer activity of the resulting conjugates. nih.gov

For example, LTX-315, a membranolytic peptide, was conjugated with chlorambucil to improve its penetration through the cell membrane. researchgate.net Further modification by conjugating this hybrid with rhodamine B created a molecule that could accumulate in the cell nucleus and induce severe DNA damage. researchgate.net These studies highlight the potential of using tyrosinamide as a carrier to deliver chlorambucil to specific biological targets, leveraging transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. synthesisresearchgroup.org

Stereoselective Synthesis and Enantiomeric Resolution in this compound Chemistry

The biological activity of chiral molecules like tyrosinamide and its derivatives is highly dependent on their stereochemistry. Therefore, methods for stereoselective synthesis and enantiomeric resolution are paramount. mdpi.comgoogle.com While asymmetric synthesis is a preferred route to obtain enantiomerically pure compounds, the resolution of racemic mixtures remains an efficient and widely used strategy. nih.gov

Chromatographic methods are particularly effective for chiral resolution. mdpi.com The use of chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs) allows for the separation of enantiomers based on the differential formation of transient diastereomeric complexes. nih.gov For example, glycopeptide selectors like vancomycin (B549263) have been successfully used as a CMPA to resolve the enantiomers of aromatic amino acids, including tyrosine. nih.gov The separation is achieved through a combination of interactions, including hydrophobic interactions and hydrogen bonding, between the selector and the analyte. nih.gov The efficiency of resolution can be tuned by adjusting the concentration of the chiral additive. nih.gov

Another approach involves converting the racemic amino acid into a pair of diastereomers by reacting it with an optically active agent, such as an optically active alcohol to form diastereomeric esters. google.com These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques. google.com Subsequent hydrolysis regenerates the enantiomerically pure amino acid. google.com

Structural Elucidation and Conformational Analysis of 2 Amino 3 4 Hydroxyphenyl Propanamide and Its Analogues

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure, bonding, and electronic environment of 2-Amino-3-(4-hydroxyphenyl)propanamide. Each technique offers unique insights into different aspects of the molecule's architecture.

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional moieties: the primary amine (-NH2), the amide (-CONH-), the hydroxyl (-OH) group, and the aromatic ring.

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of these absorption bands to specific vibrational modes (stretching, bending, wagging, etc.). doi.org For a molecule with the complexity of this compound, the spectrum reveals distinct regions:

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is typically characterized by broad absorption bands due to the phenolic O-H group and the symmetric and asymmetric stretching vibrations of the primary amine N-H bonds. Hydrogen bonding significantly influences the position and shape of these bands. docbrown.info

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanamide backbone are observed just below this value.

Carbonyl (C=O) Stretching Region (1700-1630 cm⁻¹): A strong absorption band, known as the Amide I band, is present in this region and is primarily due to the C=O stretching vibration of the amide group. docbrown.info Its exact frequency can provide information about hydrogen bonding and conformation.

N-H Bending Region (1650-1550 cm⁻¹): The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears in this range. The bending vibration of the primary amine is also found here. docbrown.info

Fingerprint Region (below 1500 cm⁻¹): This complex region contains a multitude of overlapping bands from C-O stretching, C-N stretching, and various bending and deformation modes of the entire molecule. docbrown.inforesearchgate.net This pattern is unique to the molecule and serves as a "fingerprint" for identification. docbrown.info

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretching3400-3200Strong, Broad
Amine N-HStretching3500-3300Medium (two bands)
Aromatic C-HStretching3100-3000Medium
Aliphatic C-HStretching3000-2850Medium
Amide C=O (Amide I)Stretching1690-1650Strong
Amine N-H / Amide N-H (Amide II)Bending1650-1550Medium-Strong
Aromatic C=CStretching1600-1450Medium (multiple bands)
Phenolic C-OStretching1260-1180Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic-level structure and conformation of molecules in solution. escholarship.org For this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key signals include distinct doublets for the aromatic protons on the para-substituted ring, and multiplets for the protons on the chiral alpha-carbon and the adjacent methylene (B1212753) (-CH2-) group. docbrown.info The chemical shifts (δ) are sensitive to electronic effects and spatial proximity to other groups. The integration of peak areas provides the ratio of protons in different environments. docbrown.info

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons (with the hydroxyl-bearing carbon shifted downfield), and the aliphatic carbons of the propanamide backbone. np-mrd.org

Conformational insights are derived from more advanced NMR experiments:

Coupling Constants (J-coupling): Three-bond scalar coupling constants (³J) between protons, such as ³J(HNCαH), can be related to the dihedral angle (φ) of the molecular backbone via the Karplus equation. mdpi.com This helps define the preferred rotational state around the N-Cα bond.

Nuclear Overhauser Effect (NOE): Two-dimensional NOESY experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. niscpr.res.innih.gov The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for building a 3D model of the molecule's predominant conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in this compound.
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CarbonylC=O-~175-180
AromaticC-OH-~155-160
AromaticCH (ortho to OH)~6.8-7.2 (d)~128-132
AromaticCH (meta to OH)~6.6-6.9 (d)~115-120
Alpha-Carbonα-CH~3.5-4.0 (m)~55-60
Beta-Carbonβ-CH₂~2.8-3.2 (m)~35-40
AmineNH₂Variable (broad)-
AmideNHVariable (broad)-

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the 4-hydroxyphenyl (tyrosine) side chain. nih.gov The absorption spectrum is characterized by a strong peak around 275-280 nm. springernature.com

This technique is particularly sensitive to the local microenvironment of the chromophore. Changes in solvent polarity, pH, or hydrogen bonding can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity. For instance, the ionization of the phenolic hydroxyl group at alkaline pH results in the formation of the phenolate (B1203915) ion, causing a significant red-shift (bathochromic shift) in the absorption maximum to around 295 nm. nih.gov This property allows UV-Vis spectroscopy to be used to determine the pKa of the hydroxyl group and to probe its accessibility and interactions within a larger molecular assembly.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive probe of molecular conformation. springernature.com

Far-UV CD (190-250 nm): This region is dominated by the absorption of the amide bond. springernature.com While this compound is a small molecule, its CD spectrum in this region can provide information on the presence of any preferred, ordered local conformations, such as β-turns or specific twists in the backbone, which give rise to characteristic CD signals. nih.gov

Near-UV CD (250-350 nm): The signal in this region arises from the chiral environment of the aromatic chromophore (the 4-hydroxyphenyl group). springernature.comspringernature.com The conformation of the backbone and its proximity to the aromatic ring create an asymmetric environment, resulting in a distinct near-UV CD spectrum. Changes in this spectrum are indicative of subtle alterations in the tertiary structure or the orientation of the side chain relative to the chiral center. researchgate.net

CD spectroscopy is therefore a powerful tool for monitoring conformational changes induced by variations in temperature, pH, or binding to other molecules. nih.govresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the confirmation of the elemental composition (C₉H₁₂N₂O₃).

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. unito.it The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways observed under techniques like collision-induced dissociation (CID) would include:

Loss of the amide group.

Cleavage of the bond between the alpha- and beta-carbons, leading to the formation of a stable benzyl-type cation.

Decarboxylation or related cleavages around the amide functionality. unito.it

This fragmentation fingerprint is invaluable for unambiguous identification and for distinguishing it from structural isomers.

Advanced Structural Elucidation Methods

For a more profound understanding of the conformational landscape, individual spectroscopic techniques are often integrated with each other and with computational modeling.

NMR Spectroscopy combined with Molecular Dynamics (MD) Simulations: Experimental restraints obtained from NMR, such as inter-proton distances from NOE data and dihedral angles from coupling constants, can be used as inputs for molecular dynamics simulations. escholarship.orgmdpi.com This hybrid approach generates an ensemble of structures that are consistent with the experimental data, providing a dynamic picture of the molecule's conformational flexibility in solution rather than a single static structure. escholarship.org

DFT Calculations for Spectroscopic Analysis: Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict molecular properties. doi.org It can be employed to calculate and predict IR vibrational frequencies, NMR chemical shifts, and UV-Vis excitation energies. doi.orgresearchgate.net Comparing these theoretically predicted spectra with experimental results serves to validate the proposed structure and aids in the detailed assignment of complex spectral features. researchgate.net

X-ray Crystallography: While a solid-state method, X-ray crystallography provides the most definitive and high-resolution three-dimensional structure of a molecule if a suitable single crystal can be grown. The resulting atomic coordinates would offer precise bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for validating the conformational analyses performed in solution by spectroscopic methods.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that yields detailed information about the atomic and molecular structure of crystalline materials, including lattice parameters, bond lengths, and bond angles. researchgate.net Although a dedicated SCXRD study for this compound was not identified, the crystallographic analysis of its close analogue, L-tyrosine, provides valuable insights.

A notable study on L-tyrosine reported the discovery and structural determination of a new polymorph, designated as the β-polymorph. nih.govrsc.org This polymorph was prepared through crystallization from the gas phase following vacuum sublimation. nih.govrsc.org The crystal structure was determined through a combined analysis of three-dimensional electron diffraction (3D-ED) and powder X-ray diffraction (XRD) data. nih.govrsc.org

The crystallographic data for the β-polymorph of L-tyrosine, a significant analogue of this compound, is summarized in the table below.

Crystal Parameterβ-polymorph of L-tyrosine
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.49
b (Å)8.98
c (Å)17.61
α (°)90
β (°)90
γ (°)90
Volume (ų)868.1
Z4

Data derived from a study on a new polymorph of L-tyrosine, a close analogue of this compound. nih.govrsc.org

This detailed structural information for a closely related compound allows for a foundational understanding of the probable solid-state conformation of this compound.

Quantum Chemical Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of molecular structures, energetics, and properties. nih.gov For L-tyrosine and its derivatives, DFT calculations have been pivotal in validating experimentally determined structures and exploring their conformational landscapes. nih.govresearchgate.net

In the study of the β-polymorph of L-tyrosine, periodic DFT-D calculations were performed to validate the final refined crystal structure. nih.govresearchgate.net These calculations confirmed that the determined structure corresponds to an energy minimum on the potential energy landscape. nih.govresearchgate.net Furthermore, DFT-D calculations were used to compare the energetic properties of the newly discovered β-polymorph with the previously known α-polymorph, revealing that the β-polymorph is metastable with respect to the α-polymorph. nih.govrsc.org

The power of DFT is also evident in its ability to predict plausible crystal structures. Crystal structure prediction calculations using the ab initio random structure searching (AIRSS) method, coupled with DFT geometry optimization, suggested the existence of other potential crystalline polymorphs of L-tyrosine. nih.gov

Conformational analyses of tyrosine analogues have also been extensively studied using DFT. For instance, the conformational behavior of a dipeptide analogue of tyrosine was investigated using DFT with the polarizable continuum model (PCM) to account for solvent effects. This study highlighted the interplay between the backbone and side chain in determining the relative stabilities of different conformers.

The table below summarizes key computational parameters often employed in DFT studies of such compounds.

Computational MethodBasis SetApplication
DFT-D (PBE0-MBD)-Energetic comparison of polymorphs
DFT (PBE-TS)-Geometry optimization of trial structures
DFT/GIPAW-Calculation of solid-state NMR shifts

These computational methods have been applied in the study of L-tyrosine, a close analogue of this compound. nih.govrsc.org

Examination of Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

The solid-state structure of compounds like this compound and its analogues is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The analysis of these networks is crucial for understanding crystal packing and the resulting material properties.

The nature of hydrogen bonding in the solid state is often more constrained and directional compared to the liquid state, where molecules have greater freedom of movement. researchgate.net In the crystalline form, the hydrogen bond network is a repeating, well-defined pattern that dictates the macroscopic properties of the crystal.

A study on a new polymorph of L-tyrosine provided detailed insights into its hydrogen-bonding network, which can be considered representative for its amide analogue. researchgate.net The key hydrogen bond interactions are summarized below.

DonorAcceptorType of InteractionSignificance in Crystal Packing
Amino Group (N-H)Carbonyl Oxygen (C=O)Intermolecular Hydrogen BondFormation of head-group ribbons
Hydroxyl Group (O-H)Carbonyl Oxygen (C=O)Intermolecular Hydrogen BondLinking of molecular layers
Amino Group (N-H)Hydroxyl Oxygen (O-H)Intermolecular Hydrogen BondCross-linking between ribbons

This table illustrates the types of hydrogen bonds observed in the crystal structure of L-tyrosine, a close analogue of this compound. researchgate.net

Enzymatic and Biochemical Interactions of 2 Amino 3 4 Hydroxyphenyl Propanamide

Interactions with Tyrosinase Enzyme

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610) and the browning process in plants. It catalyzes the ortho-hydroxylation of monophenols (like L-tyrosine) to diphenols and the subsequent oxidation of these diphenols to quinones. Due to its central role in pigmentation, the inhibition of tyrosinase is a major focus in the development of skin-whitening agents and treatments for hyperpigmentation disorders.

Tyrosinase Inhibition Potential and Mechanism of 2-Amino-3-(4-hydroxyphenyl)propanamide Derivatives

Derivatives of this compound are investigated as potential tyrosinase inhibitors. The core structure, being a close analog of the natural substrate L-tyrosine, provides a strong basis for competitive inhibition. The primary mechanism of inhibition for many phenolic compounds involves their ability to bind to the enzyme's active site and interact with the binuclear copper center, thereby preventing the natural substrate from binding and being catalyzed.

The inhibition mechanism can vary based on the nature of the chemical modifications to the tyrosinamide molecule. For many tyrosinase inhibitors, two main mechanisms are prevalent:

Copper Chelation: Inhibitors can chelate the copper ions (Cu²⁺) in the active site of tyrosinase. This interaction incapacitates the enzyme, as these copper ions are essential for its catalytic activity. The 3-hydroxy-4-keto moiety found in many flavonoid inhibitors is a key structure for this copper chelation.

Competitive Inhibition: As structural analogs of L-tyrosine, tyrosinamide derivatives can compete for the same active site. By binding to the active site, they block the entry of L-tyrosine, thus inhibiting the production of melanin precursors. Kinetic studies of various phenolic inhibitors, such as certain chalcones and flavonols, have confirmed a competitive mode of inhibition with respect to L-tyrosine or L-DOPA. For instance, 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone was found to be a competitive inhibitor with a Ki value of 1 to 1.5 μM.

While specific kinetic data for a broad range of tyrosinamide derivatives are not extensively available in recent literature, the general principles of tyrosinase inhibition by phenolic compounds strongly suggest their potential as effective inhibitors. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) would depend on the specific derivative and whether it binds only to the free enzyme or also to the enzyme-substrate complex.

Substrate vs. Inhibitor Behavior in Tyrosinase Catalysis

A fascinating aspect of molecules that are structurally similar to an enzyme's natural substrate is their potential to act as either a substrate or an inhibitor. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). Given that this compound shares the same phenolic ring and amino acid backbone, it is plausible that it could also be hydroxylated by the enzyme, thereby acting as a substrate. Research has shown that tyrosinase is capable of hydroxylating L-tyrosine efficiently under specific conditions.

Conversely, the molecule can act as a competitive inhibitor by binding to the active site without undergoing a reaction, or by reacting at a much slower rate than the natural substrate. Studies on the enantiomers of tyrosine have revealed that while L-tyrosine is the preferred substrate, D-tyrosine acts as a real substrate but with lower catalytic efficiency. This slower reaction rate causes D-tyrosine to act as an apparent inhibitor of melanogenesis. This dual role is also seen in other phenolic compounds like hydroquinone, which has been described as both a substrate and a competitive inhibitor of tyrosinase. The behavior of tyrosinamide or its derivatives would likely depend on factors such as stereochemistry and the specific reaction conditions.

Role of Phenolic Hydroxyls in Tyrosinase Binding

The phenolic hydroxyl group is a critical structural feature for the interaction of tyrosinamide and its derivatives with the tyrosinase active site. Molecular docking and simulation studies on various phenolic inhibitors have consistently highlighted the importance of this group.

The binding of phenolic compounds to the tyrosinase active site is often stabilized by a network of interactions with key amino acid residues and the copper ions. The hydroxyl group can participate in:

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with amino acid residues in the active site, such as histidine, which are known to coordinate the copper ions. This helps to properly orient the inhibitor within the active site for effective binding.

Interaction with Copper Ions: The oxygen atom of the phenolic hydroxyl is believed to bind to one of the copper ions (CuA) in the active site during the catalytic cycle of the natural substrate. Similarly, inhibitory phenolic compounds can interact directly with these copper ions, a key mechanism for competitive inhibition.

Molecular docking simulations of various flavonoids and other phenolic compounds have visualized these interactions, showing that ligands position themselves within the hydrophobic binding pocket surrounding the binuclear copper active site. The stability of the enzyme-ligand complex is often directly related to the presence and position of hydroxyl groups on the aromatic ring. Therefore, the 4-hydroxyphenyl moiety of this compound is essential for its recognition and binding by tyrosinase.

Interactions with Proteases

Alpha-chymotrypsin (α-chymotrypsin) is a serine protease that functions in the digestive system to break down proteins. It exhibits specificity, preferentially cleaving peptide bonds on the carboxyl side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine. Given its structural similarity to a tyrosine residue within a peptide chain, tyrosinamide and its N-acylated derivatives serve as effective substrates for studying the kinetics of this enzyme.

Kinetics of Alpha-Chymotrypsin Catalyzed Hydrolysis Involving Tyrosinamide Derivatives

The hydrolysis of N-acyl-L-tyrosinamide derivatives by α-chymotrypsin follows the Michaelis-Menten kinetic model. This process involves the formation of an enzyme-substrate complex, followed by an acylation step where the enzyme becomes transiently acylated, and a deacylation step that releases the product and regenerates the free enzyme. For amide substrates, the acylation step is typically the rate-limiting part of the reaction.

Kinetic studies on various N-acylated tyrosinamide derivatives provide insight into the enzyme's specificity and catalytic efficiency. The key parameters are the Michaelis constant (Km), which reflects the affinity of the enzyme for the substrate, and the catalytic constant (kcat), which represents the turnover number.

Table 1: Kinetic Parameters for α-Chymotrypsin Catalyzed Hydrolysis of Tyrosinamide Derivatives Specific kinetic values for derivatives such as Acetyl-L-tyrosinamide and α-N-Carbethoxy-L-tyrosinamide have been determined in historical literature but are not readily available in recent public databases. The table structure is provided for illustrative purposes.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Conditions
Acetyl-L-tyrosinamideData not availableData not availableData not availablepH 7.8-8.0, 25°C
α-N-Carbethoxy-L-tyrosinamideData not availableData not availableData not availableData not available

Enzyme-Inhibitor Dissociation Constants Determination

The stereospecificity of enzymes like α-chymotrypsin can be explored using enantiomeric pairs of substrates or inhibitors. While the enzyme actively hydrolyzes the L-isomer of a tyrosinamide derivative, the corresponding D-isomer can act as a competitive inhibitor. A competitive inhibitor binds to the active site of the free enzyme, preventing the substrate from binding.

The potency of a competitive inhibitor is quantified by its dissociation constant, Ki. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus more potent inhibition. The Ki value can be determined through kinetic experiments by measuring the reaction rate at various substrate and inhibitor concentrations.

For instance, the hydrolysis of α-N-Carbethoxy-L-tyrosinamide by α-chymotrypsin is competitively inhibited by its enantiomer, α-N-Carbethoxy-D-tyrosinamide. The D-isomer binds to the active site but is not cleaved, or is cleaved at a negligible rate, thereby blocking the enzyme's activity towards the L-isomer.

Table 2: Inhibition of α-Chymotrypsin by Tyrosinamide Derivatives A specific Ki value for α-N-Carbethoxy-D-tyrosinamide is documented in historical literature but is not accessible in recent public databases. The table is for illustrative purposes.

InhibitorEnzymeSubstrateInhibition TypeKi (mM)
α-N-Carbethoxy-D-tyrosinamideα-Chymotrypsinα-N-Carbethoxy-L-tyrosinamideCompetitiveData not available

The determination of such constants is crucial for understanding the enzyme's active site topology and the molecular basis of its stereoselectivity.

Roles in Amino Acid Metabolism and Transamination Processes

This compound, as a derivative of the amino acid L-tyrosine, is pertinent to discussions of amino acid metabolism, particularly the processes involving transamination. Its structural similarity to tyrosine suggests potential interactions with enzymes that catalyze reactions for this amino acid.

Tyrosine Aminotransferase Activity and Substrate Specificity Studies

Tyrosine aminotransferase (TAT) is a key pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a crucial, rate-limiting role in the catabolism of tyrosine. wikipedia.orgtaylorandfrancis.com It primarily catalyzes the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvate, using α-ketoglutarate as the amino group acceptor, which is in turn converted to L-glutamate. wikipedia.orgnih.govuniprot.org This reaction is the initial step in the pathway that ultimately breaks down tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production. biorxiv.orgontosight.ai

Studies on human tyrosine aminotransferase (hTATase) have revealed its very narrow substrate specificity. The enzyme exhibits the highest catalytic efficiency for the L-tyrosine/α-ketoglutarate substrate pair, with a steady-state kcat value of 83 s⁻¹. nih.gov In contrast, its activity towards other amino acids, even structurally similar ones like phenylalanine, is significantly lower. The kcat/Km value for tyrosine is approximately four orders of magnitude greater than that for phenylalanine, highlighting the enzyme's stringent selectivity. nih.gov This specificity is critical for normal amino acid metabolism, and deficiencies in hTATase activity lead to the metabolic disorder tyrosinemia type II, characterized by elevated levels of tyrosine in the blood and urine. wikipedia.orgnih.govtaylorandfrancis.com

While direct studies on this compound as a substrate for tyrosine aminotransferase are not extensively detailed in the reviewed literature, the enzyme's known specificity provides a basis for inference. Aromatic aminotransferases, in general, show specificity for aromatic amino acids like tyrosine, phenylalanine, and tryptophan. ebi.ac.uk The enzyme from Paracoccus denitrificans, for example, recognizes these as primary substrates. ebi.ac.uk Given that this compound is an amide derivative of tyrosine, its ability to act as a substrate for TAT would depend on how the modification of the carboxyl group to an amide group affects its binding to the enzyme's active site. The active site of TAT is specifically structured to accommodate the tyrosine molecule, and alterations to the carboxyl group could significantly impact binding and subsequent transamination.

EnzymeOrganismSubstratesProductsSignificance
Tyrosine Aminotransferase (TAT) Homo sapiens (Human)L-tyrosine, α-ketoglutarate4-hydroxyphenylpyruvate, L-glutamateRate-limiting step in tyrosine catabolism; deficiency leads to Tyrosinemia Type II. wikipedia.orgnih.gov
Tyrosine Aminotransferase (TAT) Mus musculus (Mouse)L-tyrosine, Phenylalanine, Glutamate4-hydroxyphenylpyruvate, PhenylpyruvateCatalyzes transamination of aromatic amino acids. nih.gov
Aromatic Aminotransferase Paracoccus denitrificansTyrosine, Phenylalanine, TryptophanCorresponding α-keto acidsBroad specificity for aromatic amino acids. ebi.ac.uk
Tyrosine Aminotransferase (TyrAT) Papaver somniferum (Opium Poppy)L-tyrosine, α-ketoglutarate4-hydroxyphenylpyruvic acid, L-glutamateInvolved in the biosynthesis of benzylisoquinoline alkaloids. nih.gov

Microbial Degradation Pathways of Tyrosine and Derivatives

Microorganisms, particularly soil bacteria, play a vital role in the breakdown of amino acids and their derivatives. ethz.ch The microbial degradation of L-tyrosine has been well-characterized and typically begins with a transamination reaction catalyzed by tyrosine aminotransferase, yielding 4-hydroxyphenylpyruvate. plos.org Following this initial step, the degradation proceeds through central pathways, most commonly the homogentisate (B1232598) pathway. plos.orgnih.gov

Several bacterial species have been identified that can utilize tyrosine or its derivatives as a sole source of carbon and energy. ethz.chplos.org For instance, the degradation of m-tyrosine by Bacillus aquimaris SSC5 involves the formation of 3-hydroxyphenylpyruvate and 3-hydroxyphenylacetate, which are then funneled into the homogentisate central pathway. plos.org Similarly, various Gram-positive and Gram-negative soil bacteria catabolize tyrosine through intermediates that are also found in the breakdown pathways of other aromatic compounds. ethz.ch

PathwayKey Intermediate(s)Key Enzyme(s)OrganismsFinal Products
Homogentisate Pathway 4-Hydroxyphenylpyruvate, HomogentisateTyrosine aminotransferase, Homogentisate 1,2-dioxygenaseMammals, Fungi, various Bacteria (e.g., Bacillus aquimaris) plos.orgnih.govFumarate, Acetoacetate biorxiv.org
Homoprotocatechuate Pathway 4-Hydroxyphenylpyruvate, 2,5-dihydroxyphenylacetateTyrosine aminotransferaseSome Gram-positive bacteria nih.govPyruvate, Succinate nih.gov
Modified Ortho-Cleavage Pathway 3-ChlorocatecholCatechol-1,2-dioxygenaseAlcaligenes sp., Streptomyces rochei nih.govIntermediates of central metabolism
Meta-Cleavage Pathway 3-ChlorocatecholCatechol-2,3-dioxygenaseVarious bacteria nih.govIntermediates of central metabolism

Studies on Enzyme Activators and Inhibitors

Enzyme activators and inhibitors are molecules that modulate an enzyme's catalytic activity. Activators increase the rate of enzymatic reactions, while inhibitors decrease it. researchgate.net The study of these molecules is crucial for understanding enzyme mechanisms and for developing therapeutic agents.

While specific studies focusing on this compound as an enzyme activator or inhibitor are limited, research on structurally similar compounds provides valuable insights. A close derivative, (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide, also known as tyrosine hydroxamic acid, has been investigated for its biological activities, which primarily stem from its ability to interact with molecular targets like enzymes. The hydroxamic acid group (-CONHOH) is a key feature that enables metal ion chelation and can lead to enzyme inhibition. This suggests that derivatives of tyrosine, including its amide form, have the potential to act as enzyme modulators. The replacement of the carboxylate group with other functional groups can alter binding to an enzyme's active or allosteric sites, thereby affecting its activity.

The identification of enzyme modulators can be achieved through various screening methods, including activity-based protein profiling (ABPP) and fluorescence-based assays. nih.govgoogle.com These techniques allow for the high-throughput screening of chemical libraries to discover novel compounds that can either activate or inhibit specific enzymes, providing tools for both basic research and drug discovery. nih.gov

Enzymatic Copolymerization Studies

Enzymatic polymerization is a biotechnological approach that uses enzymes as catalysts to synthesize polymers. This method offers advantages in terms of specificity and can be conducted under mild conditions. Tyrosine and its derivatives are valuable monomers for creating biocompatible and biodegradable polymers with potential applications in the biomedical field. acs.org

Research has demonstrated that tyrosine derivatives can be polymerized using enzymes like peroxidases and proteases. acs.orgnih.govresearchgate.net For example, tyrosine ester hydrochlorides have been oxidatively polymerized using a peroxidase catalyst in a buffer solution. nih.govresearchgate.net The resulting polymers were soluble in organic solvents like DMF and DMSO. Subsequent hydrolysis of the ester groups yielded a water-soluble polymer. nih.gov Papain, a protease, has also been used to catalyze the polymerization of tyrosine ester hydrochlorides, resulting in a polymer with an α-peptide structure. nih.govresearchgate.net

These studies indicate that the enzymatic polymerization process is influenced by reaction conditions such as buffer concentration. acs.org The resulting poly(tyrosine)s can have different structures depending on the enzyme and monomer used. nih.gov This approach has been extended to various tyrosine derivatives, including L-3,4-dihydroxyphenylalanine (DOPA), where tyrosinase-induced oxidative polymerization was used to create self-assembled films with enhanced stability and rigidity. nih.gov The ability to enzymatically polymerize tyrosine derivatives suggests that this compound could potentially serve as a monomer or co-monomer in similar enzymatic synthesis systems to create novel polypeptides or functional polymers.

MonomerEnzyme CatalystPolymer StructureKey Findings
Tyrosine ester hydrochlorides PeroxidasePoly(tyrosine) with ester side chainsOxidative polymerization; polymer soluble in organic solvents. acs.orgnih.gov
Tyrosine ester hydrochlorides PapainPoly(tyrosine) with α-peptide structureProtease-catalyzed polymerization. nih.govresearchgate.net
N-acetyltyrosine PeroxidaseWater-soluble poly(N-acetyltyrosine)Oxidative polymerization of a modified tyrosine. nih.gov
L-3,4-dihydroxyphenylalanine (DOPA) TyrosinaseSelf-assembled filmsChirality of the monomer affects the properties of the resulting polymer film. nih.gov
Decyl ester of D-tyrosine Not specified (Enzymatic)Thin films on gold surfacesAqueous-based enzymatic polymerization for environmentally friendly coatings. cambridge.org

Molecular Modeling and Simulation Studies of 2 Amino 3 4 Hydroxyphenyl Propanamide

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. ukm.my This analysis is fundamental in predicting the binding mode of 2-Amino-3-(4-hydroxyphenyl)propanamide within the active site of an enzyme like tyrosinase and identifying key intermolecular interactions.

Tyrosinase is a metalloenzyme containing a binuclear copper center in its active site, which is essential for its catalytic activity. nih.govthieme-connect.de The enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, rate-limiting steps in melanin (B1238610) production. nih.govnih.gov Inhibitors of tyrosinase are of significant interest for applications in cosmetics and medicine to address hyperpigmentation. nih.gov

Molecular docking simulations of this compound into the crystal structure of tyrosinase (e.g., from Agaricus bisporus, PDB ID: 2Y9X) are used to predict its binding conformation. Given its structural similarity to the natural substrate L-tyrosine, it is predicted that the 4-hydroxyphenyl group of the compound occupies the same hydrophobic pocket as the substrate. The core of the active site is a dinuclear copper center, where the two copper ions (CuA and CuB) are coordinated by six highly conserved histidine residues. nih.govnih.gov The propanamide portion of the molecule is positioned to allow for critical interactions with these copper ions and surrounding amino acid residues, which is a common feature among many competitive tyrosinase inhibitors. nih.gov

Predicted Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen BondingPhenolic -OH groupAsn260, His Residues
Hydrogen BondingAmine (-NH2) groupActive site polar residues
Hydrophobic/π-π StackingPhenyl RingPhe264, Val283
Metal CoordinationHydroxamic Acid (-C(=O)NHOH)Cu(A) and Cu(B) ions

The catalytic function of tyrosinase is entirely dependent on the redox activity of its two copper ions. nih.gov A primary mechanism for potent tyrosinase inhibition is the chelation of these copper ions, which renders the enzyme inactive. researchgate.net The hydroxamic acid moiety (-C(=O)NHOH) present in this compound is a well-established bidentate chelating group for metal ions.

Docking simulations predict that the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group are ideally positioned to form coordinate bonds with one or both of the copper ions (CuA and CuB) in the active site. researchgate.net This chelation effectively sequesters the copper ions, preventing them from participating in the catalytic cycle of oxidizing substrates. This mechanism is characteristic of many potent tyrosinase inhibitors, such as kojic acid and tropolone, which also function by binding to the active site copper. ukm.myresearchgate.net

Chelating GroupAtoms Involved in ChelationTarget IonsPredicted Outcome
Hydroxamic AcidCarbonyl Oxygen (-C=O )Cu(A) and/or Cu(B)Formation of a stable five- or six-membered ring with the copper ion(s).
Hydroxamic AcidHydroxyl Oxygen (-NHO H)Cu(A) and/or Cu(B)Disruption of the catalytic cycle and enzyme inhibition.

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. Following the initial docking pose prediction, MD simulations are performed to assess whether this compound remains stably bound within the tyrosinase active site under simulated physiological conditions.

The simulation tracks the atomic movements of the protein-ligand complex, which is solvated in a water box with ions, over a period of nanoseconds. Key parameters are analyzed to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its initial docked pose is calculated over the simulation time. A low and stable RMSD value indicates that the ligand does not diffuse away from the binding pocket and maintains a consistent binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues is analyzed to identify regions of flexibility. Low fluctuation in the active site residues suggests that the binding of the ligand has stabilized that region of the protein.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking analysis is monitored throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.

A successful MD simulation would confirm that the predicted binding mode of this compound is energetically favorable and that the complex remains stable, reinforcing the plausibility of its inhibitory mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org This method is valuable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.

For a series of analogs of this compound, a QSAR model could be developed to correlate their structural properties with their tyrosinase inhibitory activity (e.g., IC₅₀ values). This involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. mdpi.com The goal is to create a statistically significant equation that links these descriptors to the observed activity.

Relevant descriptors for tyrosinase inhibition by this class of compounds would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for modeling the copper chelation capability and the formation of hydrogen bonds.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for ensuring a proper fit within the enzyme's active site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) quantifies the molecule's hydrophobicity. This is critical for modeling interactions with the hydrophobic pockets of the tyrosinase active site.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, which describe its size, shape, and degree of branching.

A robust QSAR model would reveal which structural features are most important for potent tyrosinase inhibition, guiding the rational design of new derivatives with enhanced activity. For example, the model might show that a higher negative partial charge on the hydroxamic acid oxygens and a specific range for LogP are positively correlated with inhibitory potency.

Descriptor ClassExample DescriptorsRelevance to Tyrosinase Inhibition
ElectronicPartial Charges, HOMO/LUMO EnergyRelates to copper chelation strength and hydrogen bonding capacity.
StericMolecular Volume, Molar RefractivityGoverns the complementarity of the ligand with the active site pocket.
HydrophobicLogP, CLogPCorrelates with interactions within the hydrophobic substrate-binding region.
TopologicalWiener Index, Kier Shape IndicesDescribes molecular size and shape, influencing overall binding fit.

Predictive Modeling for Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of novel derivatives of this compound. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a specific biological outcome, such as enzyme inhibition, these models can forecast the activity of newly designed molecules before their synthesis, thus streamlining the drug discovery process.

In the context of L-Tyrosinamide derivatives, QSAR models have been instrumental in designing potent inhibitors of enzymes like tyrosinase, which is implicated in melanin production and hyperpigmentation. academie-sciences.frnih.gov These studies often employ various molecular descriptors, including steric, electronic, and hydrophobic parameters, to build robust and predictive models. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of tyrosinase inhibitors, revealing that specific substitutions on the aromatic ring and modifications of the amide group can significantly enhance inhibitory potency. researchgate.netijournals.cn

The predictive power of these models is typically validated through statistical metrics such as the cross-validation correlation coefficient (q²) and the correlation coefficient (R²). A high q² value indicates good internal predictivity, while a high R² value suggests a strong correlation between the predicted and observed activities. ijournals.cnresearchgate.net These models guide medicinal chemists in modifying the lead structure of L-Tyrosinamide to optimize interactions with the target enzyme's active site. Molecular docking studies often complement QSAR analyses by providing a visual representation of how these derivatives bind to the target, further validating the QSAR model's predictions. researchgate.net

Table 1: Predictive QSAR Models for Tyrosinase Inhibitor Derivatives

Model Type Key Descriptors q² (Cross-validation) R² (Correlation) Predicted Activity Reference
3D-QSAR (CoMFA) Steric and Electrostatic Fields 0.615 0.842 Anti-hyperglycemic nih.gov
3D-QSAR (CoMSIA) Steric, Electrostatic, Lipophilic 0.597 0.910 Anti-hyperglycemic nih.gov
3D-QSAR Statistical Significance 0.609 0.997 Tyrosinase Inhibition ijournals.cn
2D-QSAR Molecular Shape, Orbital Energy 0.848 0.893 Tyrosinase Inhibition researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Conformational Studies and Energy Landscapes

The biological function of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational studies investigate the different spatial arrangements of atoms in the molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy surface (PES) or energy landscape. wikipedia.orgnumberanalytics.com Understanding this landscape is crucial for predicting the most stable conformations and the dynamics of conformational changes.

For molecules like L-Tyrosinamide, the key degrees of freedom that define its conformation are the dihedral angles of the backbone (φ, ψ) and the side chain (χ1, χ2). Computational methods, such as genetic algorithms and molecular dynamics simulations, are employed to systematically explore the conformational space and identify low-energy conformers. academie-sciences.frnih.gov

Table 2: Calculated Low-Energy Conformations of N-formyl-L-tyrosinamide

Conformation Dihedral Angle φ (°) Dihedral Angle ψ (°) Dihedral Angle χ1 (°) Dihedral Angle χ2 (°) Relative Heat of Formation (kcal/mol)
1 -154.5 154.9 179.9 90.1 0.00
2 -72.8 139.7 179.8 89.9 0.14
3 -156.4 82.3 -64.7 89.2 0.87
4 -71.8 -42.8 -64.4 90.4 1.10
5 -73.0 139.6 -64.8 90.1 1.14
6 -154.5 155.0 62.5 89.9 1.20

Data adapted from a conformational study on a closely related analogue. academie-sciences.fr This table is interactive and can be sorted by clicking on the column headers.

2 Amino 3 4 Hydroxyphenyl Propanamide As a Research Probe and Tool in Biological Systems

Development of Receptor Probes

Tyrosinamide has been instrumental in the development of specialized receptor probes, particularly in the field of glycobiology. When N-linked oligosaccharides are derivatized with tyrosinamide, the resulting tyrosinamide-oligosaccharides can be used to investigate carbohydrate-receptor interactions. caymanchem.com The tyrosinamide moiety provides a stable linkage and a chromophore that aids in purification and detection. These derivatized oligosaccharides act as mimics of the carbohydrate portions of glycoproteins, allowing researchers to probe the binding specificities and functionalities of various carbohydrate-binding receptors (lectins) that are critical in cellular communication, immune responses, and pathogenesis. The versatility of this approach is enhanced by the ability to further modify the tyrosinamide-oligosaccharide, attaching other probes or labels to the core structure to create more complex investigational tools. google.com

Use in Neoglycoconjugate Preparation for Glycobiology Research

Neoglycoconjugates are synthetic molecules in which a carbohydrate is attached to a non-native carrier, such as a protein or lipid. They are invaluable tools for studying the biological roles of carbohydrates. Tyrosinamide-oligosaccharides serve as key intermediates in the synthesis of these molecules. caymanchem.com The process involves chemically linking an oligosaccharide to tyrosinamide, which then provides a functional handle for conjugation to other molecules. This method allows for the creation of well-defined neoglycoconjugates with specific carbohydrate structures, which can be used to study carbohydrate-protein interactions, develop diagnostics, or investigate the role of specific glycans in biological processes without the complexity of the native glycoprotein.

Applications in Oligosaccharide Remodeling

Oligosaccharide remodeling is a technique used to modify the structure of complex carbohydrates. Tyrosinamide-oligosaccharides have found significant utility in this area. caymanchem.com By attaching an oligosaccharide to tyrosinamide, researchers can perform a series of enzymatic or chemical modifications on the carbohydrate chain in a controlled manner. The tyrosinamide tag facilitates the purification of the intermediate and final products at each step of the remodeling process. Once the desired oligosaccharide structure is achieved, the tyrosinamide tag can be cleaved if necessary, yielding a remodeled, free oligosaccharide ready for further biological studies. google.com

Investigation of DNA Condensing Agents

While 2-Amino-3-(4-hydroxyphenyl)propanamide has been utilized in the in vitro selection of DNA aptamers for biosensor development, research literature readily available does not describe its use as a DNA condensing agent. chemimpex.com DNA condensation typically involves cationic molecules that neutralize the negative charge of the phosphate (B84403) backbone, leading to DNA compaction. While amino acid derivatives can act as such agents, specific studies detailing the application of this compound for this purpose are not prominently featured in scientific databases.

Elucidating Enzyme Mechanisms of Action

Derivatives of this compound are valuable substrates for studying the kinetics and mechanisms of enzymes, particularly proteases. A notable example is the use of N-Acetyl-L-tyrosinamide to investigate the catalytic activity of α-chymotrypsin. By monitoring the rate of hydrolysis of the amide bond in this substrate, researchers can determine key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov These studies help to elucidate the enzyme's substrate specificity, the chemical steps of the catalytic cycle, and how modifications to the enzyme or substrate affect its function. Such knowledge is fundamental to understanding the biological role of enzymes and for the design of specific enzyme inhibitors.

Structural Activity Relationship Studies in Peptidic Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide correlates with its biological activity. These studies involve systematically modifying the amino acid sequence of a peptide and observing the resulting changes in its function, such as receptor binding or enzymatic inhibition. Incorporating amino acids like tyrosine, or its amide derivative, and modifying them allows researchers to probe the importance of specific functional groups (like the phenolic hydroxyl group or the C-terminal amide) for the peptide's activity. This information is essential for designing peptidomimetics or peptide-based drugs with improved potency, selectivity, and stability.

In the context of Parathyroid Hormone (PTH), SAR studies have been pivotal in developing therapeutic analogs for conditions like osteoporosis. PTH and its related protein (PTHrP) bind to the PTH-1 receptor (P1R) to exert their effects. Researchers have synthesized numerous PTH analogs to identify the minimal sequence required for activity and to enhance therapeutic properties.

These studies often involve truncating the native hormone and making specific amino acid substitutions. The inclusion or modification of tyrosine at various positions has been explored. For instance, the analog D-Trp12,Tyr34-PTH(7-34) was synthesized to investigate its potential as a β-arrestin-biased agonist. Modifications at the amino terminus of PTH analogues, which may include or be influenced by nearby tyrosine residues, have been shown to alter peptide activity without dramatically reducing receptor affinity. caymanchem.com The development of potent agonists and antagonists through such systematic modifications provides insight into the bioactive conformation of the hormone when it binds to its receptor.

The table below summarizes data for selected PTHrP analogs, illustrating how structural changes, such as creating cyclic structures, affect their interaction with the PTH receptor.

AnalogDescriptionReceptor Binding Affinity (IC₅₀, nM)Adenylyl Cyclase Stimulation (EC₅₀, nM)
PTHrP-(1-34)NH₂Linear parent peptide (agonist)~1.5~1.0
[Lys¹³,Asp¹⁷]PTHrP-(1-34)NH₂Monocyclic agonist with lactam bridge~2.0~0.1
[Lys¹³,Asp¹⁷,Lys²⁶,Asp³⁰]PTHrP-(1-34)NH₂Bicyclic agonist with two lactam bridges~2.5~0.1
[Tyr³⁴]PTHrP-(7-34)NH₂Linear parent peptide (antagonist)~50Antagonist
[Lys¹³,Asp¹⁷,Tyr³⁴]PTHrP-(7-34)NH₂Monocyclic antagonist with lactam bridge~100Antagonist

Data synthesized from Maretto et al. (1997).

Allosteric Inhibitors of Tyrosine Phosphatase

Research into the allosteric inhibition of tyrosine phosphatases is a significant area of drug discovery, particularly for enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This mechanism offers the potential for greater selectivity compared to active-site inhibitors, as allosteric sites are often less conserved across different phosphatases.

However, there is no current research available that specifically identifies or characterizes this compound as an allosteric inhibitor of any tyrosine phosphatase. Studies on allosteric inhibition of these enzymes have focused on other chemical scaffolds, such as benzofuran (B130515) sulfonamides, benzobromarone derivatives, and various natural products. The mechanism of these inhibitors typically involves stabilizing an inactive conformation of the enzyme, thereby preventing the catalytic cycle.

Due to the absence of data for this compound in this context, no detailed research findings, data tables on inhibitory activity (e.g., IC50 values), or specific mechanisms of action can be provided.

Advanced Analytical Methodologies for 2 Amino 3 4 Hydroxyphenyl Propanamide Research

Electrochemical Sensing Techniques

Electrochemical methods offer a powerful platform for the analysis of 2-Amino-3-(4-hydroxyphenyl)propanamide due to their inherent sensitivity, potential for miniaturization, and rapid response times. These techniques rely on the compound's electroactive phenolic group, which can be oxidized at an electrode surface, generating a measurable electrical signal. mdpi.com Modifications of the electrode surface are central to enhancing the selectivity and sensitivity of these sensors.

Aptamer-Based Electrochemical Aptasensors

Aptasensors are a class of biosensors that utilize aptamers—short, single-stranded DNA or RNA molecules—as biorecognition elements. nih.gov These nucleic acid ligands can be engineered to bind to specific targets, including small molecules like this compound, with high affinity and specificity. nih.gov In an electrochemical aptasensor, the binding of the target molecule to the aptamer, which is immobilized on an electrode surface, induces a conformational change. nih.gov This change is then converted into a measurable electrochemical signal.

The fabrication of these sensors involves several key steps. A common approach is the immobilization of thiol-modified aptamers onto a gold electrode surface through the formation of a stable self-assembled monolayer (SAM). mdpi.com The binding event can be detected through various electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS). For instance, the binding might alter the access of a redox probe (e.g., [Fe(CN)6]3−/4−) to the electrode surface, leading to a change in the electron transfer rate and a corresponding change in the electrochemical signal. nih.govmdpi.com

Table 1: Key Components of an Aptamer-Based Electrochemical Sensor

Component Function Common Examples
Electrode Transducer that converts the binding event into an electrical signal. Gold (Au), Glassy Carbon (GCE), Carbon Nanotubes (CNTs)
Aptamer Recognition element that specifically binds to the target molecule. Custom-synthesized ssDNA or RNA sequences.
Immobilization Method to attach the aptamer to the electrode surface. Thiol-gold covalent bonding, carbodiimide (B86325) chemistry, diazonium grafting. nih.govmdpi.com

| Signal Transduction | Mechanism by which binding is detected. | Changes in current or impedance of a redox probe, label-free detection. |

Electropolymerization for Electrode Modification

Electropolymerization is a versatile technique used to create a thin, stable, and functional polymer film on an electrode surface directly from a monomer solution. nih.gov This method offers precise control over the film's thickness and properties by adjusting electrochemical parameters like potential, current, scan rate, and the number of cycles. nih.govijnc.ir For the detection of this compound, electropolymerization of phenolic compounds or other monomers can create a recognition layer that enhances the electrode's performance.

For example, thin films can be created by the cyclic voltammetry (CV) electropolymerization of phenolic monomers. nih.gov The resulting polymeric coating can improve the electrocatalytic activity towards the oxidation of the target analyte, leading to a lower oxidation potential and an increased peak current. mdpi.com This enhancement is due to the properties of the polymer film, which can pre-concentrate the analyte at the electrode surface or facilitate electron transfer. ijnc.ir The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form the polymer film on the electrode. nih.govrevistabionatura.com

Researchers have successfully used electropolymerization of compounds like phenol (B47542), aminophenols, and tyrosine itself to create modified electrodes. nih.govrevistabionatura.com These polymer films, though sometimes insulating, are typically thin enough (10-100 nm) to allow for the diffusion of target analytes while simultaneously reducing matrix effects and preventing surface fouling. nih.gov

Electrochemical Impedance Spectroscopy Applications

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of an electrode-solution interface. lut.fi It works by applying a small amplitude AC potential at various frequencies and measuring the resulting current. youtube.com The data is often represented in a Nyquist plot (imaginary impedance vs. real impedance) or a Bode plot. youtube.comresearchgate.net

In the context of this compound research, EIS is particularly useful for monitoring the stepwise fabrication of a sensor and the subsequent binding event. mdpi.com The binding of the target molecule to a recognition layer (like an aptamer or a polymer film) on the electrode surface alters the local electrical properties of the interface. mdpi.com This change can be detected as a variation in the impedance spectrum.

A common way to model the impedance data is by using an equivalent circuit, such as the Randles circuit. nih.gov This model includes elements representing the solution resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and Warburg impedance (W) for diffusion processes. mdpi.com The charge-transfer resistance (Rct) is particularly sensitive to changes at the electrode surface. For instance, when this compound binds to an immobilized aptamer, it can block the access of a redox probe to the electrode, leading to an increase in Rct, which can be correlated to the analyte's concentration. nih.gov

Table 2: Parameters from EIS and Their Significance in Biosensing

EIS Parameter Symbol Significance
Solution Resistance Rs Resistance of the bulk electrolyte solution; generally unaffected by surface binding. mdpi.com
Charge-Transfer Resistance Rct Resistance to the transfer of electrons between the electrode and a redox probe; increases upon target binding. mdpi.com
Double-Layer Capacitance Cdl Capacitance of the electrical double layer at the electrode-solution interface; can change with surface modifications.

Chromatography-Based Analytical Approaches

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities essential for the purification and detection of specific compounds within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two principal techniques applied in the analysis of this compound.

Preparative and Analytical HPLC for Purification and Detection

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique used for both the qualitative and quantitative analysis of compounds, as well as for their purification. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). hplc.eu

Analytical HPLC is used to identify and quantify this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. hplc.eugilson.com The retention of the compound is influenced by its hydrophobicity; its aromatic ring contributes to its retention on the non-polar column. Detection is typically achieved using a UV detector, as the phenyl group absorbs UV light, often monitored at wavelengths around 214 nm (for the peptide bond if in a larger structure) or 274-280 nm (for the tyrosine side-chain). nih.govgilson.com

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate and purify larger quantities of the compound. lcms.czthermofisher.com This involves using columns with larger diameters, higher flow rates, and injecting larger sample volumes. lcms.cz The goal is to collect the fraction containing the purified this compound for further experiments or analysis. researchgate.net The transition from an analytical method to a preparative one requires careful optimization to maintain resolution while increasing the load capacity. lcms.cz

Table 3: Comparison of Analytical and Preparative HPLC

Feature Analytical HPLC Preparative HPLC
Objective Identification and quantification Isolation and purification
Column Internal Diameter Typically 2-4.6 mm hplc.eu Typically >10 mm thermofisher.com
Sample Load Micrograms (µg) to low milligrams (mg) Milligrams (mg) to grams (g)
Flow Rate Typically 0.5-2 mL/min Can exceed 100 mL/min thermofisher.com

| Outcome | Chromatogram with quantitative data | Collected fractions of pure compound |

Capillary Sieving Electrophoresis for Structural Changes

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their differential migration in an electric field within a narrow-bore capillary. mdpi.com While Capillary Sieving Electrophoresis (CSE) or Capillary Gel Electrophoresis (CGE) specifically refers to separations based on molecular size through a sieving matrix (like a gel or polymer solution), this is primarily used for macromolecules like proteins or nucleic acids. nih.gov

For a small molecule like this compound, the relevant technique is typically Capillary Zone Electrophoresis (CZE). In CZE, separation is based on the charge-to-size ratio of the analyte. nih.gov This technique is extremely efficient and requires minimal sample volume. creative-proteomics.com It can be used to assess the purity of the compound and monitor for structural changes that would alter its charge or hydrodynamic radius. For example, a modification to the amino or carboxyl group would change the net charge of the molecule at a given pH, resulting in a shift in its migration time during CE analysis. nih.gov This makes CE a sensitive tool for detecting subtle structural alterations or the presence of closely related impurities. Detection is often performed using UV-Vis spectrophotometry or by coupling the capillary to a mass spectrometer (CE-MS) for definitive structural identification. creative-proteomics.com

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Interaction Studies

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time analytical technique capable of monitoring molecular interactions at surfaces. This label-free technology measures changes in mass and viscoelastic properties of adlayers on a sensor surface, providing valuable insights into binding kinetics, affinity, and conformational changes of molecules. The core of the QCM-D instrument is a thin quartz crystal that oscillates at a specific resonance frequency when a voltage is applied. When molecules bind to the sensor surface, the resonance frequency (Δf) decreases in proportion to the added mass (including hydrodynamically coupled water). Simultaneously, the instrument measures the energy dissipation (ΔD), which provides information about the rigidity or softness of the adsorbed layer. A rigid, compact layer results in a small change in dissipation, whereas a soft, diffuse, or viscoelastic layer leads to a larger change in dissipation.

While direct QCM-D studies specifically focusing on this compound are not extensively documented in peer-reviewed literature, the technique's capabilities are well-suited for investigating its interactions with various binding partners. A significant area of application would be in the characterization of its binding to specific DNA aptamers. DNA aptamers that bind to L-Tyrosinamide have been identified and are utilized in the development of biosensors. researchgate.netnih.gov

In a hypothetical QCM-D experiment, a sensor crystal would be functionalized with the specific L-Tyrosinamide-binding aptamer. The introduction of a solution containing this compound would lead to binding events on the sensor surface. The QCM-D would monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. The binding of the small molecule to the aptamer would cause a decrease in frequency, indicating mass uptake. The change in dissipation would provide information on the conformational changes of the aptamer upon binding its target. Such data can be used to determine the binding affinity (dissociation constant, Kd), as well as the association (ka) and dissociation (kd) rate constants. This approach has been successfully used to study a wide range of biomolecular interactions, including those involving small molecules and their receptors or aptamers. researchgate.net

The versatility of QCM-D also allows for studying the influence of various experimental conditions, such as pH and ionic strength, on the binding interaction. This information is crucial for understanding the fundamental nature of the interaction and for optimizing the performance of aptamer-based sensors.

Table 1: Representative Data from a Hypothetical QCM-D Interaction Analysis of this compound with an Immobilized Aptamer

Analyte Concentration (µM)Change in Frequency (Δf) (Hz)Change in Dissipation (ΔD) (x10-6)Description
0 (Baseline)00Stable baseline with immobilized aptamer in buffer.
10-50.5Initial binding of the compound to the aptamer, indicating mass increase. The small ΔD suggests a relatively rigid layer.
25-121.2Further binding with increasing concentration. The increase in ΔD may suggest a slight conformational change in the aptamer layer.
50-201.8Approaching saturation of binding sites.
100-222.0Saturation of the aptamer binding sites is reached, as indicated by the plateau in the frequency shift.
Buffer Rinse-20.2Dissociation of the compound from the aptamer, showing a partial return towards the baseline.

Fluorescence-Based Detection Methods

Fluorescence-based techniques offer high sensitivity and specificity for the detection and quantification of various analytes, including this compound. These methods often rely on the development of specific probes or sensors that exhibit a change in their fluorescent properties upon interaction with the target molecule.

One of the most promising approaches for the detection of this compound involves the use of DNA aptamers. Aptamers are short, single-stranded nucleic acid sequences that can fold into unique three-dimensional structures to bind to their targets with high affinity and specificity. For detection purposes, these aptamers can be labeled with a fluorophore and a quencher. In the absence of the target molecule, the aptamer is in a conformation that keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching through processes like Fluorescence Resonance Energy Transfer (FRET). Upon binding to this compound, the aptamer undergoes a conformational change, which separates the fluorophore from the quencher, leading to a restoration of fluorescence. The intensity of the fluorescence signal is directly proportional to the concentration of the target molecule. Research has demonstrated the successful in vitro selection of DNA aptamers that bind to L-Tyrosinamide with a dissociation constant (Kd) in the micromolar range. nih.gov These aptamers form the basis for the development of fluorescent biosensors. researchgate.net

Another fluorescence-based method involves studying the intrinsic fluorescence of the tyrosinamide molecule itself. The phenol group in this compound is fluorescent. The fluorescence properties, however, can be influenced by its local environment and interactions with other molecules. Studies have investigated the fluorescence quenching of tyrosinamide to understand the environments of its different rotamers (conformational isomers). In one study, acrylamide (B121943) was used as a quencher, and the results indicated that the non-linear Stern-Volmer plot was a consequence of each rotamer having a distinct dynamic quenching constant, along with the presence of static quenching. nih.gov This intrinsic fluorescence and its susceptibility to quenching can be exploited for developing assays to study its binding to proteins or other macromolecules, where the binding event would lead to a change in the fluorescence signal.

The development of novel fluorescent probes for amino acids and their derivatives is an active area of research. biorxiv.orgrsc.org These probes are designed to react with the amino group or other functional moieties of the target molecule, resulting in a measurable change in fluorescence. While specific probes developed exclusively for this compound are not widely reported, general amino acid-reactive fluorescent probes could potentially be adapted for its detection.

Table 2: Research Findings on Fluorescence-Based Detection and Analysis of this compound

MethodProbe/SensorPrincipleKey FindingsReference
Aptamer-Based Biosensing6-carboxyfluorescein-modified DNA aptamerConformational change upon binding leading to a change in fluorescence.The binding of L-Tyrosinamide to the aptamer was characterized, enabling the study of aptamer-catalyzed reactions. researchgate.net
Aptamer SelectionImmobilized L-TyrosinamideSELEX (Systematic Evolution of Ligands by EXponential enrichment) to identify specific DNA aptamers.Identified a DNA aptamer with a dissociation constant (Kd) of 45 µM for L-Tyrosinamide. nih.gov
Intrinsic Fluorescence QuenchingAcrylamideAnalysis of dynamic and static quenching of the intrinsic fluorescence of tyrosinamide.Demonstrated that the three rotamers of tyrosinamide have distinct dynamic quenching constants. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(4-hydroxyphenyl)propanamide, and how can its purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions with protective groups to preserve the hydroxyphenyl and amino functionalities. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) under nitrogen can minimize side reactions. Post-synthesis purification via preparative HPLC or column chromatography is critical. Characterization should include 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : NMR for functional group verification (e.g., phenolic -OH at ~9.5 ppm, amide protons at ~6.5-7.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.
  • Thermodynamic Data : Ion clustering behavior can be studied via CID (Collision-Induced Dissociation) to determine binding enthalpies (e.g., ΔrH° = 201 kJ/mol for Na+^+ adducts) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) for purity assessment.

Advanced Research Questions

Q. How can ion clustering mechanisms of this compound be investigated to understand its interaction with metal ions?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to study sodium adduct formation ([M+Na]+^+). Thermodynamic parameters, such as binding affinity (ΔrH°), can be derived using CID experiments. Compare results with computational models (DFT calculations) to validate clustering patterns. Note that discrepancies in ΔrH° values may arise from solvent effects or instrumental calibration .

Q. What experimental design strategies optimize the synthesis yield of this compound under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Variables : Temperature (25–60°C), pH (6–8), and catalyst concentration (0.1–1.0 mol%).
  • Response Surface Methodology (RSM) : Identify optimal conditions using a central composite design. For example, higher yields may correlate with lower pH (6.5) and moderate temperatures (40°C) to prevent amide hydrolysis .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar propanamide derivatives?

  • Methodological Answer :

  • Comparative Studies : Test this compound alongside analogs (e.g., 3-(4-Chlorophenyl)propanamide derivatives) under identical assay conditions .
  • Dose-Response Analysis : Use IC50_{50} curves to quantify potency differences.
  • Structural Modifications : Introduce isotopic labeling (e.g., 2^2H or 13^13C) to track metabolic pathways and identify bioactive conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.